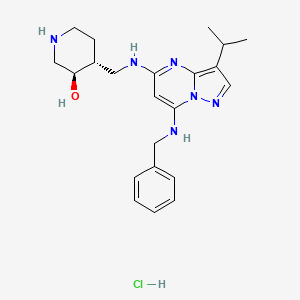

盐酸 CT7001

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

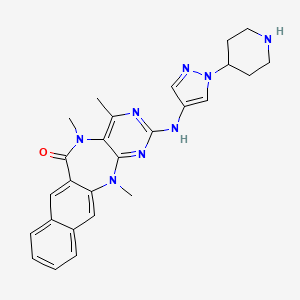

CT7001 hydrochloride, also known as Samuraciclib hydrochloride, is a potent, selective, ATP-competitive, and orally active CDK7 inhibitor . It has an IC50 of 41 nM and displays selectivity over CDK1, CDK2, CDK5, and CDK9 .

Chemical Reactions Analysis

CT7001 hydrochloride selectively engages with CDK7 in prostate cancer cells, causing inhibition of proliferation and cell cycle arrest . It also inhibits the growth of breast cancer cell lines .科学研究应用

1. Treatment of Acute Myeloid Leukaemia (AML) CT7001 has shown promise in the treatment of AML. It has been found to potently inhibit the proliferation of several AML cell lines and patient-derived AML cells in vitro . It led to a concentration-dependent decrease in the phosphorylation of RNA polymerase II at Ser2, Ser5, and Ser7, as well as the phosphorylation of cell cycle signaling intermediates including CDK1, CDK2, and Rb1 .

Regulation of Oncogenes

CT7001 controls the activity of key enzymes involved in cell cycle progression, including other cyclin-dependent kinases such as CDK1, CDK2, CDK4, and CDK6 . As a master regulator of transcription, CDK7 also promotes the expression of key oncogenes such as c-Myc through the phosphorylation of RNA polymerase II .

Inhibition of Cell Proliferation

CT7001 selectively engages with CDK7 in prostate cancer cells, causing inhibition of proliferation and cell cycle arrest .

4. Activation of p53 and Induction of Apoptosis CT7001 activates p53, a protein that regulates the cell cycle and functions as a tumor suppressor. It also induces apoptosis, a form of programmed cell death .

5. Suppression of Androgen Receptor (AR) Signaling CT7001 suppresses transcription mediated by full-length and constitutively active AR splice variants, contributing to its antitumor efficacy in vitro .

Treatment of Advanced Prostate Cancer

Oral administration of CT7001 represses the growth of castration-resistant prostate cancer (CRPC) xenografts and significantly augments growth inhibition achieved by enzalutamide .

7. Combination Therapy for Hormone Receptor-Positive HER2 Negative Breast Cancer (HR+BC) CT7001 is being studied in combination with fulvestrant in patients with advanced HR+BC .

作用机制

- CDK7 plays a key role in:

- CT7001 inhibits CDK7, leading to:

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

安全和危害

未来方向

属性

IUPAC Name |

(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O.ClH/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29;/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27);1H/t17-,19+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNPLAHCOLEZJE-ZFNKBKEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CT7001 hydrochloride | |

CAS RN |

1805789-54-1 |

Source

|

| Record name | CT-7001 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805789541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CT-7001 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOH5NJ0DC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)

![3-[(1-Propylbenzimidazol-2-yl)carbamoyl]benzoic acid](/img/structure/B607976.png)

![2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile](/img/structure/B607979.png)

![3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile](/img/structure/B607987.png)